Enantiomeric Purity vs. Racemic Mixture
The (2S,3R)-configured product is supplied at 98% purity (Leyan, Chemscene) , in contrast to the racemic benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate sold by Sigma-Aldrich (Enamine catalog) at 95% purity without stereochemical specification . While this represents a 3-percentage-point purity difference, the critical distinction lies in stereochemical definition rather than bulk purity: the racemic product contains all four stereoisomers in undefined proportions, requiring chiral resolution or asymmetric synthesis before use in stereospecific protease inhibitor construction.
| Evidence Dimension | Purity and stereochemical definition |
|---|---|
| Target Compound Data | 98% purity, single enantiomer (2S,3R), CAS 2382269-99-8 |
| Comparator Or Baseline | Sigma-Aldrich racemic benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate: 95% purity, undefined stereochemistry |
| Quantified Difference | +3 percentage points purity; stereochemically defined vs. undefined |
| Conditions | Supplier Certificate of Analysis specifications |
Why This Matters
For stereospecific synthesis workflows, procurement of the defined (2S,3R) enantiomer eliminates the yield loss, cost, and analytical burden associated with resolving racemic or diastereomeric mixtures prior to downstream coupling.
